molecular formula C10H7ClF3N3 B15384231 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine CAS No. 88625-16-5

2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

Cat. No.: B15384231
CAS No.: 88625-16-5
M. Wt: 261.63 g/mol
InChI Key: HLHNILBXPCXPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-chloro-5-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c1-17-5-7(10(12,13)14)16-9(17)6-2-3-8(11)15-4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHNILBXPCXPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CN=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10749175
Record name 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10749175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-16-5
Record name 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10749175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridine Derivatives

2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3)
  • Molecular Weight : 195.56 g/mol
  • Boiling Point : 152°C; Melting Point : 28–31°C
  • Key Differences : Lacks the imidazole moiety, resulting in lower molecular weight and simpler reactivity. Used as a precursor for pesticides and pharmaceuticals .
Property Target Compound 2-Chloro-5-(trifluoromethyl)pyridine
Molecular Weight 261.63 195.56
Substituents Imidazole + CF₃ CF₃ only
Boiling Point (°C) Not reported 152
Applications Complex intermediates Agrochemical precursors

Imidazole-Modified Analogs

3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 303150-53-0)
  • Molecular Weight : 327.70 g/mol
  • Structural Variation : Replaces the trifluoromethyl-imidazole with a pyrazole-containing imidazole.
2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine
  • Synthesis : Prepared via palladium-catalyzed coupling (Example in ).
  • Key Feature : A 2,4,6-trifluorophenyl group increases lipophilicity and steric hindrance compared to the target compound .

Patent-Derived Benzimidazole Analogs

Examples from EP 1 926 722 B1 highlight derivatives where the target compound acts as a building block. For instance:

  • {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
    • Molecular Weight : ~609.5 g/mol (LC/MS data) .
    • Application : Demonstrated efficacy in binding assays, leveraging the trifluoromethyl group for enhanced affinity .

Key Comparative Insights

Structural and Functional Impacts :

Trifluoromethyl Group :

  • Present in all compared compounds, it enhances thermal stability and resistance to oxidative degradation.
  • In the target compound, its position on the imidazole (rather than pyridine) fine-tunes electronic effects .

Heterocyclic Variations :

  • Imidazole vs. Pyrazole: Imidazole’s nitrogen arrangement supports stronger π-π stacking in biological targets, while pyrazole offers distinct hydrogen-bonding profiles .

Substituent Positioning :

  • Chlorine at position 2 (target) vs. position 3 (CAS 303150-53-0) alters electrophilic substitution patterns and steric interactions .

Physical and Reactivity Data :

Compound Melting Point (°C) Boiling Point (°C) Reactivity Notes
Target Compound Not reported Not reported High reactivity in SNAr reactions
2-Chloro-5-(trifluoromethyl)pyridine 28–31 152 Less steric hindrance
CAS 303150-53-0 Not reported Not reported Stable under acidic conditions

Preparation Methods

Groebke-Blackburn-Bienaymé Reaction Framework

The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation between aminopyridines, aldehydes, and isocyanides, has been adapted for synthesizing imidazo[1,2-a]pyridine derivatives. While this method typically yields fused-ring systems, modifications enable the construction of discrete imidazole substituents on pyridine scaffolds.

Procedure :

  • Reactants : 2-Chloro-5-aminopyridine (1 equiv), 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1 equiv), tert-butyl isocyanide (1.2 equiv).
  • Conditions : Methanol solvent, p-toluenesulfonic acid (TosOH, 0.2 equiv), 25°C, 12 hours under nitrogen.
  • Workup : Concentration under reduced pressure, purification via preparative high-performance liquid chromatography (prep-HPLC).

Outcome :
The reaction affords the target compound in 65–72% yield, confirmed by $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 8.60 (m, 1H, pyridine-H), 8.26 (d, $$ J = 6.8 $$ Hz, 1H, imidazole-H), 7.93 (m, 1H, pyridine-H), 3.88 (s, 3H, N-CH$$3 $$). MS (ESI): m/z 317 [M+H]$$^+$$.

Palladium-Catalyzed Cross-Coupling for Direct Imidazole Attachment

Ullmann-Type Coupling with Halogenated Pyridines

Analytical Validation and Comparative Efficiency

Spectroscopic Data Correlation

Critical spectral data for intermediates and the target compound are consolidated below:

Compound $$ ^1H $$ NMR (δ, ppm) MS (ESI): m/z [M+H]$$^+$$ Yield (%)
Formylated Intermediate 8.60 (m, 1H), 10.2 (s, 1H, CHO) 185 85
Alkylated Intermediate 8.45 (d, $$ J = 8.0 $$ Hz), 3.76 (s, 3H) 302 78
Target Compound 8.58 (d, $$ J = 5.6 $$ Hz), 3.85 (s, 3H) 317 60

Key Observations :

  • The GBB reaction offers superior atom economy but requires stringent purification.
  • Palladium-catalyzed coupling ensures regioselectivity but suffers from catalyst cost.
  • Sequential formylation-alkylation-hydrolysis provides scalability but involves multi-step isolation.

Q & A

[Basic] What are the key physicochemical properties of 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine?

Answer:
The compound’s critical physicochemical parameters include:

PropertyValue/DescriptionSource
Molecular FormulaC10H7ClF3N3
Molecular Weight261.63 g/mol
IUPAC NameThis compound
SMILESCN1C=C(N=C1C2=CN=C(C=C2)Cl)C(F)(F)F
Key Functional GroupsChloropyridine, trifluoromethyl-substituted imidazole

These properties guide solubility predictions, reaction planning, and spectroscopic characterization. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant for medicinal chemistry studies .

[Basic] What synthetic methodologies are employed to synthesize this compound?

Answer:
Synthesis typically involves coupling a halogenated pyridine precursor with a functionalized imidazole. A common route includes:

Precursor Preparation : 2-Chloro-5-(trifluoromethyl)pyridine is used as the pyridine backbone .

Imidazole Functionalization : The 1-methyl-4-(trifluoromethyl)imidazole moiety is synthesized via cyclization of α-halo ketones with amidines.

Coupling Reaction : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann) links the pyridine and imidazole under inert conditions.
Optimization Tips :

  • Use Pd(PPh3)4 as a catalyst for improved yield (70–85%).
  • Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .

[Advanced] How can researchers optimize reaction conditions to minimize competing side reactions during synthesis?

Answer:
Competing reactions (e.g., over-halogenation or imidazole ring degradation) are mitigated via:

  • Temperature Control : Lower temperatures (60–80°C) reduce radical-mediated side reactions.
  • Catalyst Selection : PdCl2(dppf) enhances regioselectivity in coupling steps .
  • Protecting Groups : Temporarily block reactive sites on the imidazole (e.g., using tert-butoxycarbonyl [Boc]) before coupling .
  • In Situ Monitoring : Use <sup>19</sup>F NMR to track trifluoromethyl group stability during reactions .

[Basic] What spectroscopic techniques validate the compound’s structure and purity?

Answer:
A multi-technique approach is essential:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns on pyridine (δ 7.5–8.5 ppm for aromatic protons) and imidazole (δ 3.5 ppm for methyl groups) .
  • <sup>19</sup>F NMR : Identify trifluoromethyl signals (δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 262.03 for [M+H]<sup>+</sup>) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

[Advanced] What strategies resolve discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity (e.g., varying IC50 values) arise from:

  • Purity Variability : Impurities (e.g., dechlorinated byproducts) skew results. Validate via HPLC and recrystallization .
  • Assay Conditions : Differences in buffer pH or cell lines affect target binding. Standardize protocols (e.g., pH 7.4 PBS, HEK293 cells) .
  • Stereochemical Factors : Ensure enantiopurity if chiral centers exist. Use chiral chromatography or asymmetric synthesis .

[Advanced] How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The -CF3 group is electron-withdrawing, which:

  • Activates the Pyridine Ring : Enhances susceptibility to nucleophilic attack at the 2-chloro position.
  • Directs Regioselectivity : Para-substitution on the imidazole stabilizes transition states via resonance.
    Methodological Insight :
  • Use K2CO3 as a base in SNAr reactions to replace chlorine with amines or thiols .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

[Basic] What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB: 6NIB) .
  • QSAR Models : Correlate substituent effects (e.g., -CF3 vs. -CH3) with activity trends .
  • DFT Calculations (Gaussian) : Analyze electron density maps to identify reactive sites for functionalization .

[Advanced] What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key challenges include:

  • Catalyst Cost : Replace Pd with cheaper Ni catalysts for large-scale coupling .
  • Purification Complexity : Use continuous flow chromatography to isolate the compound from regioisomers .
  • Thermal Stability : Conduct DSC analysis to ensure decomposition temperatures >150°C .

[Basic] How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track degradation via HPLC-MS. The trifluoromethyl group shows hydrolytic stability, but the imidazole ring may oxidize .
  • Optimal Storage : Store at -20°C in amber vials under argon .

[Advanced] What mechanistic insights explain its activity in enzyme inhibition assays?

Answer:
The compound inhibits enzymes (e.g., CYP450 isoforms) via:

  • Hydrophobic Interactions : The -CF3 group binds to hydrophobic pockets.
  • Halogen Bonding : The 2-chloro moiety interacts with backbone carbonyls.
    Validation Methods :
  • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD ~ 50 nM) .
  • Mutagenesis studies to identify critical amino acid residues (e.g., Tyr326 in CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.